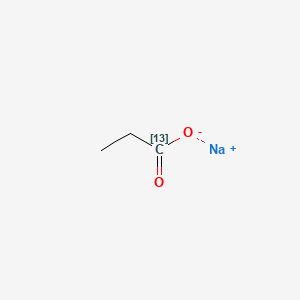

propanoic-1-13c acid, sodium salt

Description

Significance of Stable Isotopes in Elucidating Metabolic Dynamics

Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are naturally occurring, non-radioactive variants of elements. nih.govcreative-proteomics.com Their use in metabolic research provides a safe and effective way to trace the fate of specific atoms within a biological system. nih.govnih.gov This allows researchers to:

Map Metabolic Pathways: By following the labeled atoms, scientists can confirm known metabolic routes and even discover new ones. nih.govtandfonline.com

Quantify Metabolic Fluxes: Isotope tracing enables the measurement of the rates at which metabolites are converted through different pathways, a concept known as metabolic flux analysis (MFA). frontiersin.orgcreative-proteomics.com This provides a dynamic picture of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

Understand Disease States: Alterations in metabolic pathways are a hallmark of many diseases, including cancer and metabolic syndrome. nih.govuu.nl Stable isotope tracing helps to identify these dysregulated pathways, offering potential targets for therapeutic intervention. nih.gov

The Unique Role of Carbon-13 Labeled Compounds in Metabolic Pathway Analysis

Among the stable isotopes used in research, Carbon-13 holds a special significance. Carbon is the backbone of all organic molecules, making ¹³C-labeled compounds ideal for tracking the flow of carbon through central metabolic pathways. nih.gov The introduction of a ¹³C-labeled substrate, such as Sodium propionate-1-¹³C, allows researchers to follow the journey of the labeled carbon atom as it is incorporated into various downstream metabolites. nih.govpubcompare.ai

The analysis of the resulting ¹³C labeling patterns in these metabolites, often using techniques like mass spectrometry or NMR spectroscopy, provides a wealth of information. nih.govfrontiersin.org This data can reveal the relative activities of different pathways, the contribution of various nutrients to the production of key metabolites, and the interconnectedness of different metabolic networks. nih.gov

Chemical Profile of Sodium Propionate-1-¹³C

Sodium propionate-1-¹³C is a specialized, isotopically labeled chemical compound crucial for metabolic research. pubcompare.aiontosight.ai It is the sodium salt of propionic acid, where the first carbon atom of the propionate (B1217596) molecule is replaced with a stable Carbon-13 isotope. sigmaaldrich.com

Chemical Structure and Properties

The defining feature of Sodium propionate-1-¹³C is the specific placement of the ¹³C isotope at the carboxyl carbon. This precise labeling is essential for its function as a tracer in metabolic studies. sigmaaldrich.com

| Property | Value | Source |

| Chemical Formula | CH₃CH₂¹³CO₂Na | sigmaaldrich.com |

| Molecular Weight | 97.05 g/mol | sigmaaldrich.comisotope.com |

| CAS Number | 62601-06-3 | sigmaaldrich.comisotope.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 285-286 °C | sigmaaldrich.com |

| Isotopic Purity | Typically ≥99 atom % ¹³C | sigmaaldrich.com |

| Solubility | Soluble in water | pubcompare.ai |

Synthesis and Manufacturing

The synthesis of Sodium propionate-1-¹³C involves the reaction of propionic acid-1-¹³C with a sodium base, such as sodium carbonate or sodium hydroxide. wikipedia.org The propionic acid-1-¹³C itself is typically prepared through methods that specifically introduce the ¹³C isotope at the carboxyl position.

Applications in Biochemical Research

The unique properties of Sodium propionate-1-¹³C make it an invaluable tool in a variety of biochemical research applications, primarily centered around its role as a metabolic tracer. pubcompare.aiontosight.ai

Metabolic Pathway Tracing

The primary application of Sodium propionate-1-¹³C is to trace the metabolic fate of propionate in biological systems. pubcompare.aiontosight.ai Propionate is a short-chain fatty acid that plays a significant role in cellular metabolism, particularly as a substrate for gluconeogenesis (the synthesis of glucose) and as an intermediate in the citric acid cycle (TCA cycle). wikipedia.org

When Sodium propionate-1-¹³C is introduced into a biological system, the ¹³C label can be tracked as it is incorporated into various metabolites. For instance, in the liver, propionyl-CoA is converted to succinyl-CoA, an intermediate of the TCA cycle. temple.edu By analyzing the labeling patterns of TCA cycle intermediates and glucose, researchers can quantify the contribution of propionate to these central metabolic pathways. elsevierpure.comwustl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sodium propionate-1-¹³C is highly compatible with ¹³C NMR spectroscopy. pubcompare.ai This analytical technique can be used to non-invasively observe the metabolism of the labeled propionate in living cells and tissues. cdnsciencepub.com The chemical environment of the ¹³C nucleus influences its resonance frequency in an NMR spectrum, allowing for the identification and quantification of metabolites containing the ¹³C label. frontiersin.org For example, studies have used ¹³C NMR to follow the conversion of [1-¹³C]-propionate to other metabolites, providing real-time insights into metabolic fluxes. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is another powerful analytical technique used in conjunction with Sodium propionate-1-¹³C. sigmaaldrich.com MS separates ions based on their mass-to-charge ratio. The presence of the ¹³C isotope results in a mass shift of +1 compared to the unlabeled compound, allowing for the clear differentiation and quantification of labeled and unlabeled metabolites. sigmaaldrich.com This is particularly useful in metabolic flux analysis, where the distribution of isotopologues (molecules that differ only in their isotopic composition) of various metabolites is measured to calculate pathway fluxes. frontiersin.orgcreative-proteomics.com

Research Findings and Case Studies

Numerous studies have utilized Sodium propionate-1-¹³C and other isotopomers of propionate to investigate various aspects of metabolism.

Studies on Gluconeogenesis and the Citric Acid Cycle

Research has employed ¹³C-labeled propionate to measure gluconeogenesis and TCA cycle fluxes in various model systems, including rat livers and humans. elsevierpure.comwustl.edu These studies have provided valuable data on the relative contributions of different substrates to glucose production and the intricate regulation of central carbon metabolism. wustl.edunih.gov For example, one study in humans used [U-¹³C₃]propionate along with other tracers to simultaneously probe endogenous glucose production, the contributions of glycogen (B147801) and other precursors to glucose, and fluxes through key enzymes in the gluconeogenic and TCA pathways. wustl.edu

However, it is important to note that the use of propionate as a tracer can sometimes perturb the very metabolic pathways being measured, especially at higher concentrations. nih.gov This highlights the need for careful experimental design and interpretation of results.

Investigations into Gut Microbiome Metabolism

The gut microbiome plays a crucial role in host metabolism, and short-chain fatty acids like propionate are key products of microbial fermentation of dietary fibers. jmb.or.krnih.gov Studies have begun to use ¹³C-labeled substrates to trace the metabolic activities of the gut microbiota. dtu.dk For instance, research has explored how dietary propionate can influence the composition and metabolic output of the gut microbiome. frontiersin.org While not specifically focused on Sodium propionate-1-¹³C, these studies underscore the potential for using isotopically labeled compounds to unravel the complex metabolic interactions between the host and its gut microbes.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62601-06-3 |

|---|---|

Molecular Formula |

C3H6NaO2+ |

Molecular Weight |

98.06 g/mol |

IUPAC Name |

sodium (113C)propanoic acid |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/i3+1; |

InChI Key |

JXKPEJDQGNYQSM-FJUFCODESA-N |

Isomeric SMILES |

CC[13C](=O)O.[Na+] |

Canonical SMILES |

CCC(=O)O.[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Methodological Considerations in the Preparation and Characterization of Sodium Propionate 1 13c for Research Applications

Strategies for Isotopic Synthesis and Positional Labeling of Sodium Propionate-1-13C

The synthesis of Sodium Propionate-1-13C involves the specific incorporation of a carbon-13 (¹³C) isotope at the first carbon position of the propionate (B1217596) molecule. This positional labeling is paramount for tracking the metabolic fate of the carboxyl group in biological systems. A common synthetic route involves the use of a ¹³C-labeled precursor, such as potassium cyanide (K¹³CN), which introduces the isotope at the desired position. nih.gov The reaction sequence can be tailored to achieve high yields and specific labeling. nih.gov

Alternative labeling patterns for sodium propionate are also available for different research applications, including:

Sodium propionate-2-¹³C : Labeled at the second carbon position. eurisotop.com

Sodium propionate-3-¹³C : Labeled at the third carbon position. sigmaaldrich.com

Sodium propionate-1,2-¹³C₂ : Labeled at the first and second carbon positions. sigmaaldrich.com

Sodium propionate-¹³C₃ : Uniformly labeled with ¹³C at all three carbon positions. isotope.comsigmaaldrich.com

The choice of labeling strategy depends on the specific metabolic pathway under investigation. For instance, studying the entry of the propionyl-CoA carboxyl group into the Krebs cycle would necessitate the use of Sodium Propionate-1-¹³C.

Assessment of Isotopic Enrichment and Chemical Purity for Research-Grade Sodium Propionate-1-13C

Ensuring the quality of research-grade Sodium Propionate-1-¹³C requires meticulous assessment of both its isotopic enrichment and chemical purity. These parameters are crucial for the accurate interpretation of experimental results.

Isotopic Enrichment: The isotopic enrichment refers to the percentage of molecules in which the natural carbon-12 (¹²C) has been replaced by ¹³C at the target position. For most research applications, a high level of enrichment is desirable, typically 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.com Mass spectrometry (MS) is the primary technique used to determine isotopic enrichment. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By analyzing the mass-to-charge ratio of the molecule, the relative abundance of the ¹³C-labeled compound can be quantified. nih.gov The expected mass shift for Sodium Propionate-1-¹³C is M+1, indicating the incorporation of a single ¹³C atom. sigmaaldrich.com

Chemical Purity: Chemical purity ensures that the sample is free from contaminants that could interfere with the experimental system or the analytical measurements. Commercial suppliers of research-grade Sodium Propionate-1-¹³C typically report a chemical purity of at least 98%. eurisotop.comisotope.com A variety of analytical techniques are employed to assess chemical purity:

Physical Characteristics: Initial assessment often begins with visual inspection. Research-grade sodium propionate should be a white or colorless, crystalline solid. fao.org

Solubility Tests: Its solubility in different solvents, such as being freely soluble in water and soluble in ethanol (B145695), can be a preliminary indicator of identity and purity. fao.org

Melting Point: The melting point of sodium propionate is a well-defined physical constant (285-286 °C) and any significant deviation can indicate the presence of impurities. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

pH Measurement: A solution of the compound in water should fall within a specific pH range (typically 7.5 - 10.5 for a 1 in 10 solution) to be considered pure. fao.org

Titration: Acid-base titration can be used to determine the assay of the sodium propionate, which should not be less than 99.0% on a dried basis. fao.org

Spectroscopic and Chromatographic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful tools for identifying and quantifying any organic impurities. acs.org

Elemental Analysis: Atomic absorption spectroscopy can be used to detect and quantify trace metal impurities like iron and lead. fao.org

Below is an interactive data table summarizing the key specifications for research-grade Sodium Propionate-1-¹³C.

| Parameter | Specification | Analytical Technique(s) |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com | Mass Spectrometry (MS) sigmaaldrich.com |

| Chemical Purity | ≥ 98% eurisotop.comisotope.com | Titration, GC, NMR |

| Appearance | White or colorless crystalline solid fao.org | Visual Inspection |

| Melting Point | 285-286 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | Melting Point Apparatus |

| pH (10% solution) | 7.5 - 10.5 fao.org | pH Meter |

| Solubility | Freely soluble in water, soluble in ethanol fao.org | Solubility Testing |

| Mass Shift | M+1 sigmaaldrich.com | Mass Spectrometry (MS) |

| Linear Formula | CH₃CH₂¹³CO₂Na sigmaaldrich.comsigmaaldrich.com | - |

| CAS Number | 62601-06-3 sigmaaldrich.comsigmaaldrich.com | - |

| Molecular Weight | 97.05 g/mol sigmaaldrich.com | - |

Advanced Analytical Techniques for Tracing Sodium Propionate 1 13c Metabolism

Nuclear Magnetic Resonance Spectroscopy (NMR) for Positional Isotopomer Analysis of ¹³C-Labeled Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for metabolic tracing studies. It allows for the non-invasive and quantitative analysis of ¹³C-labeled metabolites, providing detailed information about the specific location of the ¹³C label within a molecule.

Principles of ¹³C-NMR in Metabolic Tracing with Sodium Propionate-1-13C

¹³C-NMR spectroscopy is a powerful method for elucidating the metabolic fate of ¹³C-labeled substrates like sodium propionate-1-¹³C. This technique directly detects the ¹³C nucleus, which has a natural abundance of only 1.1%, making the signals from the enriched tracer stand out clearly. When sodium propionate-1-¹³C is metabolized, the ¹³C label is transferred to various downstream metabolites. By analyzing the ¹³C-NMR spectrum, researchers can identify these metabolites and, crucially, determine the exact position of the ¹³C atom within their molecular structure. researchgate.net This positional information is vital for distinguishing between different metabolic pathways.

For instance, propionate (B1217596) can enter the tricarboxylic acid (TCA) cycle via carboxylation to form methylmalonyl-CoA and subsequently succinyl-CoA. nih.gov When [1-¹³C]propionate is used, the label will appear at specific carbon positions in TCA cycle intermediates like succinate, malate, and citrate. The detection of these labeled positions by ¹³C-NMR provides direct evidence of this metabolic route. nih.gov Furthermore, the analysis of ¹³C-¹³C spin-spin coupling patterns (J-coupling) in the spectra can reveal which carbon atoms are adjacent in a molecule, offering deeper insights into the biosynthetic pathways and the rearrangement of the carbon skeleton during metabolism. nih.gov

Applications of Dynamic Nuclear Polarization (DNP) for Enhanced NMR Signal Amplification in ¹³C-Tracing Studies

A major limitation of conventional ¹³C-NMR is its relatively low sensitivity. Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the NMR signal, often by several orders of magnitude, thereby significantly reducing data acquisition times and enabling the detection of low-concentration metabolites. pnas.orgcopernicus.org DNP works by transferring the high spin polarization of electrons from a polarizing agent (a stable radical) to the nuclear spins of the sample at very low temperatures (around 100 K) through microwave irradiation. pnas.orgresearchgate.net

In the context of ¹³C-tracing studies with sodium propionate-1-¹³C, DNP-enhanced NMR can be transformative. It allows for the rapid acquisition of high-quality ¹³C spectra from complex biological samples, such as cell extracts or tissues. researchgate.net This increased sensitivity makes it possible to trace the metabolic fate of the ¹³C label into a wider range of metabolites that might be present at concentrations too low to be detected by conventional NMR. copernicus.org Both solid-state and dissolution DNP-NMR techniques are employed. In dissolution DNP, the hyperpolarized sample is rapidly dissolved and transferred to a high-resolution NMR spectrometer for liquid-state analysis, enabling the study of metabolic processes in a more native-like environment. copernicus.org The choice of polarizing agent and its concentration are critical parameters that need to be optimized to achieve maximum signal enhancement. nih.gov

Table 1: Comparison of Conventional NMR and DNP-Enhanced NMR in ¹³C-Tracing

| Feature | Conventional ¹³C-NMR | DNP-Enhanced ¹³C-NMR |

| Sensitivity | Low | High (enhancements of 10-100 fold or more) pnas.orgresearchgate.net |

| Acquisition Time | Long (hours to days) | Short (minutes to hours) pnas.org |

| Limit of Detection | Millimolar range | Micromolar to nanomolar range |

| Sample Requirement | Higher concentration/volume | Lower concentration/volume |

| Temperature | Ambient | Cryogenic (~100 K) for polarization researchgate.net |

| Applications | Analysis of major metabolites | Detection of low-abundance metabolites, real-time metabolic flux analysis copernicus.org |

Mass Spectrometry (MS) for Mass Isotopomer Distribution Analysis (MIDA) of ¹³C-Labeled Metabolites

Mass spectrometry (MS) is another indispensable tool in metabolic research, offering high sensitivity and the ability to analyze complex mixtures. When coupled with chromatographic separation techniques, it provides a powerful platform for Mass Isotopomer Distribution Analysis (MIDA), which quantifies the abundance of molecules with different numbers of ¹³C atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Propionate-Derived Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable metabolites. To make non-volatile metabolites like amino acids and organic acids amenable to GC analysis, they are first chemically derivatized. In studies involving sodium propionate-1-¹³C, GC-MS is used to separate and identify metabolites that have incorporated the ¹³C label. researchgate.netnih.gov

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized metabolites and their fragments. By analyzing the mass spectra, researchers can determine the mass isotopomer distribution (MID) for each metabolite. The MID reveals the relative abundance of the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and so on, isotopomers. This information is crucial for calculating metabolic fluxes, as it reflects the extent to which the ¹³C tracer has been incorporated into different metabolic pools. vanderbilt.edu For instance, the analysis of ¹³C enrichment in fatty acid fragments like ethanoate and propionate by GC-MS can provide quantitative estimates of fluxes through central carbon metabolic pathways. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches in ¹³C-Tracer Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a versatile and powerful technique for metabolomics, capable of analyzing a wide range of compounds with varying polarities and molecular weights without the need for derivatization. researchgate.net This makes it particularly well-suited for comprehensive metabolic profiling in ¹³C-tracer studies. When tracing the metabolism of sodium propionate-1-¹³C, LC-MS can be used to analyze a broad spectrum of metabolites, including organic acids, amino acids, and lipids, that may have incorporated the ¹³C label. nih.govnih.gov

High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, coupled with LC systems, provide accurate mass measurements that facilitate the confident identification of metabolites and the precise determination of their MIDs. researchgate.net The sensitivity of modern LC-MS systems allows for the detection and quantification of low-abundance metabolites, providing a more complete picture of the metabolic network. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment specific ions, providing structural information that helps to confirm metabolite identity and, in some cases, pinpoint the location of the ¹³C label within the molecule.

Table 2: Research Findings from GC-MS and LC-MS in ¹³C-Propionate Tracing

| Technique | Research Focus | Key Findings |

| GC-MS | Central carbon metabolism in bacteria | ¹³C enrichment in fatty acid fragments (ethanoate, propionate) used to model fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net |

| GC-MS | In vivo liver metabolism in mice | Analysis of ¹³C labeling in plasma glucose from [¹³C₃]propionate infusion to quantify hepatic glucose and intermediary metabolism. vanderbilt.edu |

| LC-MS | Myocardial energy metabolism | Multiplexing of ¹³C tracers, including propionate, to differentially label acetyl-CoA pools and refine measurements of TCA cycle turnover. nih.gov |

| LC-MS | Tumor intermediary metabolism | Monitoring of ¹³C isotope labeling kinetics in tumor xenografts to analyze pathways like the TCA cycle and glutaminolysis. nih.gov |

Computational Modeling and Software for Metabolic Flux Analysis (MFA) from ¹³C-Isotopomer Data

The data generated from NMR and MS analyses of ¹³C-labeled metabolites are rich and complex. Metabolic Flux Analysis (MFA) is a computational framework used to interpret this data and quantify the rates (fluxes) of metabolic reactions within a cell or organism. ethz.chsci-hub.se

¹³C-MFA relies on mathematical models of metabolic networks. These models consist of a set of biochemical reactions and the corresponding atom transitions. The experimentally measured isotopomer distributions from NMR or MS are then used as input to these models. By using iterative algorithms, MFA software estimates the intracellular metabolic fluxes that best reproduce the experimental data. nih.gov This process allows researchers to gain a quantitative understanding of how cells utilize substrates like propionate and how metabolic pathways are regulated under different conditions. nih.gov

Several software packages are available for ¹³C-MFA, such as INCA (Isotopomer Network Compartmental Analysis) and Metran. sci-hub.senih.gov These tools facilitate the construction of metabolic models, the simulation of isotopomer labeling patterns, and the statistical analysis of flux estimates. The integration of data from multiple analytical platforms (e.g., both NMR and MS) and the use of advanced computational algorithms are continuously improving the accuracy and scope of MFA. nih.govresearchgate.net

Elucidation of Metabolic Pathways and Fluxes Using Sodium Propionate 1 13c As a Tracer

Investigation of Propionate (B1217596) Carboxylation Reactions

The carboxylation of propionate is a critical step in its metabolism, and sodium propionate-1-13C is instrumental in studying this reaction. In some anaerobic microorganisms, propionate can be converted to 2-ketobutyrate through a reductive pathway that involves its ligation with Coenzyme A (CoA) and a subsequent carboxylation reaction that is dependent on ferredoxin. semanticscholar.org The use of propionate-1-13C allows researchers to follow the labeled carbon as it is incorporated into downstream metabolites, confirming the activity of this pathway. semanticscholar.org For instance, studies in E. coli have utilized sodium propionate-1-13C to demonstrate the in vivo synthesis of 2-ketobutyrate from propionyl-CoA. semanticscholar.org

Analysis of Tricarboxylic Acid (TCA) Cycle Flux and Anaplerosis from 13C-Propionate

Sodium propionate-1-13C is a key tracer for analyzing the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism, and anaplerosis, the replenishment of TCA cycle intermediates. When [13C]propionate is administered, it enters the TCA cycle, leading to the generation of specifically labeled intermediates. physiology.org This allows for the estimation of the anaplerotic to TCA cycle flux ratio (VANA:VTCA). physiology.org

Methodologies have been developed that use [U-13C3]propionate in conjunction with other tracers to quantify hepatic anaplerosis, pyruvate (B1213749) cycling, and TCA cycle flux. core.ac.uk These studies provide absolute flux values for various metabolic processes contributing to glucose production and the TCA cycle. core.ac.uk For example, in fasted rats, the TCA cycle flux was determined to be approximately 49.1 ± 16.8 μmol/kg/min. core.ac.uk It's important to note that different isotope tracers, such as [13C]propionate and [13C]lactate, can sometimes yield different estimates of metabolic fluxes due to factors like peripheral tracer recycling and incomplete isotope equilibration within the TCA cycle. nih.gov

| Metabolic Flux | Value (μmol/kg/min) |

|---|---|

| Endogenous Glucose Production | 40.4 ± 2.9 |

| Gluconeogenesis from Glycerol | 11.5 ± 3.5 |

| Gluconeogenesis from TCA Cycle | 67.3 ± 5.6 |

| Pyruvate Cycling | 154.4 ± 43.4 |

| PEPCK Flux | 221.7 ± 47.6 |

| TCA Cycle Flux | 49.1 ± 16.8 |

Characterization of Gluconeogenic Pathways and Intermediates via Sodium Propionate-1-13C Tracing

Sodium propionate-1-13C is a powerful tool for characterizing gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. The administration of [13C]propionate results in the formation of labeled glucose, allowing researchers to trace the path of the labeled carbon. physiology.org The entry of [U-13C]propionate into the metabolic system leads to the formation of distinct mass and positional isotopomers of phosphoenolpyruvate (B93156) and glucose, providing detailed information about the gluconeogenic process. physiology.org

By combining the use of [U-13C3]propionate with other tracers like 2H2O, researchers can quantify the various sources contributing to glucose production, including the TCA cycle, glycerol, and glycogen (B147801). core.ac.uk This multi-tracer approach provides a comprehensive picture of glucose synthesis in vivo. core.ac.uk Studies have shown that inconsistencies in estimating hepatic fluxes using different tracers can arise from factors such as peripheral tracer recycling. nih.gov

Exploration of Intermediary Metabolism of Propionate-Derived Carbon

The use of sodium propionate-1-13C allows for a broader exploration of the intermediary metabolism of carbon derived from propionate. For example, in E. coli, feeding with propionate-1-13C has been used to study the biosynthesis of isoleucine under anaerobic conditions. semanticscholar.org The labeling of isoleucine confirms that propionate is assimilated via the activity of pyruvate formate-lyase, which converts propionyl-CoA and formate (B1220265) into 2-ketobutyrate, a precursor for isoleucine synthesis. semanticscholar.org

Furthermore, feeding experiments with sodium propionate-1-13C in the myxobacterium Cystobacter sp. SBCb004 have been conducted to investigate the biosynthesis of secondary metabolites. uni-saarland.de By tracing the incorporation of the 13C label, researchers can identify the building blocks derived from propionate that contribute to the structure of complex natural products. uni-saarland.de

Research Applications of Sodium Propionate 1 13c Across Biological Systems

Microbial Metabolism Studies Using 13C-Propionate

Sodium propionate-1-13C is extensively used to elucidate the complex metabolic networks within microbial communities, particularly in anaerobic environments.

Anaerobic Digestion and Methanogenesis Pathways

In the field of anaerobic digestion, propionate (B1217596) is a key intermediate in the conversion of organic matter to methane. Studies utilizing 13C-labeled propionate have been instrumental in understanding the pathways of its degradation. Research has shown that in methanogenic cultures, propionate is degraded through a randomizing pathway where the carbon backbone is rearranged. For instance, the use of [3-13C]propionate leads to the formation of acetate with the 13C label appearing in both the methyl and carboxyl groups, indicating a scrambling of the carbon skeleton. This process is crucial for the stable operation of biogas reactors, as propionate accumulation can inhibit methanogenesis.

The degradation of propionate in these systems is a syntrophic process, requiring the close interaction of propionate-oxidizing bacteria and methanogenic archaea. The use of 13C-NMR spectroscopy has allowed researchers to trace the flow of the labeled carbon from propionate to intermediates like acetate and finally to methane, confirming the metabolic routes and identifying potential bottlenecks in the process researchgate.netnih.gov.

| Microbial System | 13C-Labeled Substrate | Key Finding | Analytical Technique |

|---|---|---|---|

| Enriched Methanogenic Cultures | [2-14C]- and [3-14C]propionate | Propionate is degraded via a randomizing pathway, producing equally labeled methyl and carboxyl groups in acetate nih.gov. | Radiotracer Analysis |

| Mesophilic Anaerobic Sludge | [3-13C]propionate | Demonstrated scrambling of the 13C label from position 3 to 2 in propionate and equal labeling in acetate, confirming the randomizing pathway in the presence of sulfate nih.gov. | 13C-NMR Spectroscopy |

Bacterial Propionate Utilization and Isomerization Processes

Beyond complex microbial communities, Sodium propionate-1-13C is also employed to study the specific metabolic pathways within individual bacterial species. In Escherichia coli, for example, [1,2-13C2]propionate has been used to differentiate between the methylcitrate and methylmalonyl-CoA pathways of propionate metabolism nih.gov. The preservation of the 13C-13C bond in metabolites like alanine is indicative of the methylcitrate cycle, which directly converts propionate to pyruvate (B1213749) nih.gov.

These tracer studies are crucial for understanding bacterial physiology and identifying potential targets for metabolic engineering. The ability to distinguish between different metabolic routes provides a more complete picture of how bacteria adapt to various carbon sources.

| Bacterium | 13C-Labeled Substrate | Pathway Investigated | Key Finding |

|---|---|---|---|

| Escherichia coli | [1,2-13C2]propionate | Methylcitrate vs. Methylmalonyl-CoA pathway | Preservation of the 13C-13C bond in alanine indicated flux through the methylcitrate cycle nih.gov. |

Cell Culture Models for Investigating Cellular Metabolic Responses to 13C-Propionate

In vitro cell culture systems provide a controlled environment to investigate the cellular metabolism of propionate and the effects of its metabolites.

Impact of Genetic Perturbations on Propionate Metabolism in Cell Lines

Sodium propionate-1-13C is a valuable tool for studying inborn errors of metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA). In a study involving cultured neonatal rat ventricular myocytes, 1-13C-propionate was used to trace propionate metabolism in a model of PA nih.gov. This research demonstrated that genetic disruption of propionate metabolism leads to an accumulation of propionyl-CoA, which in turn can cause epigenetic changes through histone propionylation nih.gov. These alterations in histone modifications can trigger a transcriptional response that may contribute to the cardiac dysfunction observed in PA patients nih.gov.

By tracing the fate of the 13C label, researchers can quantify the flux through the affected metabolic pathways and assess the impact of genetic mutations.

| Cell Line | Genetic Perturbation Model | 13C-Labeled Substrate | Key Finding |

|---|---|---|---|

| Neonatal Rat Ventricular Myocytes | Propionic Acidemia (PA) | 1-13C-propionate | Disrupted propionate metabolism leads to increased histone propionylation and transcriptional changes related to cardiac dysfunction nih.gov. |

Metabolic Reprogramming in Response to Propionate Tracing

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and adipocyte differentiation. While specific studies focusing solely on Sodium propionate-1-13C for tracing global metabolic reprogramming in a wide range of non-cancerous cells are still emerging, the principles of using 13C-labeled substrates for metabolic flux analysis (MFA) are well-established. 13C-MFA allows for the quantification of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism.

In the context of adipocytes, 13C-based techniques are being used to investigate metabolic rewiring during processes like differentiation and in response to conditions like hypoxia. These studies help to understand the metabolic shifts that occur as pre-adipocytes mature into lipid-storing cells. While these studies often use more common tracers like glucose, the methodology is directly applicable to using Sodium propionate-1-13C to probe specific pathways.

In cancer research, dysregulation of propionate metabolism has been identified as a contributor to tumor progression. Tracing studies with 13C-labeled precursors of propionyl-CoA have shown how cancer cells can alter this pathway to promote their aggressiveness. These findings highlight the potential of using Sodium propionate-1-13C to further dissect the metabolic reprogramming that occurs in cancer cells and identify potential therapeutic targets.

In Vivo Studies in Animal Models for Systemic Metabolic Analysis

In vivo studies using Sodium propionate-1-13C in animal models are crucial for understanding the systemic effects of propionate metabolism and its dysregulation. These studies provide insights that are not obtainable from cell culture models alone.

In mice, infusions of [13C3]propionate have been used to assess liver metabolic fluxes, including those of the citric acid cycle and gluconeogenesis nih.gov. These studies have highlighted the importance of considering tracer recycling and the assumptions made in metabolic models to obtain accurate flux estimates nih.gov. Such research is vital for understanding hepatic metabolism in both healthy and diseased states.

Furthermore, 1-13C-propionate has been used in humans to study disorders of propionate metabolism. By administering the labeled compound and measuring the appearance of 13CO2 in the breath, researchers can assess the whole-body capacity to oxidize propionate escholarship.org. This non-invasive technique has been used to evaluate the severity of diseases like propionic acidemia and methylmalonic acidemia and to monitor the effectiveness of treatments escholarship.orgnih.govnih.gov. The rate of 13CO2 exhalation provides a direct measure of the in vivo metabolic flux through the propionyl-CoA carboxylation pathway.

| Model Organism | Study Focus | 13C-Labeled Substrate | Key Finding |

|---|---|---|---|

| Mice | Liver metabolic flux analysis | [13C3]propionate | Demonstrated the impact of tracer recycling on the estimation of hepatic citric acid cycle and gluconeogenesis fluxes nih.gov. |

| Humans | Disorders of propionate metabolism (PA and MMA) | 1-13C-propionate | Recovery of 13CO2 in breath correlates with clinical severity in PA and can be used to assess metabolic capacity escholarship.orgnih.gov. |

Hepatic Metabolism of 13C-Propionate in Animal Models

The use of Sodium Propionate-1-13C as a stable isotope tracer has been pivotal in elucidating the hepatic metabolism of propionate in various animal models. When introduced into a biological system, 13C-labeled propionate is metabolized primarily in the liver, where it enters the citric acid cycle (CAC), also known as the tricarboxylic acid (TCA) cycle. This process allows researchers to trace the metabolic fate of the propionate molecule and quantify the activity of key metabolic pathways.

Propionyl-CoA, derived from propionate, is converted to succinyl-CoA, which is an intermediate of the CAC. escholarship.org This conversion is a critical anaplerotic pathway, meaning it replenishes the intermediates of the cycle. Studies utilizing 13C-propionate in high-fat-fed mice have demonstrated significant alterations in liver metabolism compared to control groups. These studies reported dramatic elevations in liver CAC and anaplerotic fluxes in the mice on a high-fat diet, indicating a heightened reliance on this pathway for energy production and biosynthesis in states of metabolic stress. nih.gov

Furthermore, Sodium Propionate-1-13C has been employed as a diagnostic tool to assess the efficacy of liver-directed therapies in animal models of metabolic diseases. For instance, in mouse models of methylmalonic acidemia (MMA), a disorder of propionate metabolism, the rate of 1-13C-propionate oxidation is used as a direct measure of hepatic enzyme function. nih.gov Successful gene therapy in these models resulted in increased 1-13C-propionate oxidation, signifying restoration of the deficient metabolic pathway. nih.gov This application underscores the tracer's value in quantifying in vivo hepatic metabolic function. nih.gov

Research in diabetic mouse models has also highlighted the impact of propionate on liver health. Administration of sodium propionate was found to reduce lipid accumulation and inflammation in the liver cells of these animals. researchgate.net It also enhanced the expression of antioxidant factors and enzymes involved in bile acid synthesis, demonstrating a broader role in hepatic homeostasis beyond simple energy metabolism. researchgate.net

Table 1: Research Findings on Hepatic Metabolism of 13C-Propionate in Animal Models

| Animal Model | Tracer Used | Key Findings | Reference |

|---|---|---|---|

| High-fat-fed mice | 13C-propionate | Dramatic elevations in liver Citric Acid Cycle (CAC) and anaplerotic fluxes. | nih.gov |

| Mouse models of methylmalonic acidemia (MMA) | 1-13C-propionate | Propionate oxidation rate serves as a quantitative measure of hepatic enzyme function and therapeutic efficacy. | nih.gov |

Assessment of Propionate Contribution to Energy Homeostasis in vivo

Sodium Propionate-1-13C is instrumental in assessing the broader contribution of propionate to whole-body energy homeostasis. Propionate, a short-chain fatty acid produced by gut microbial fermentation of dietary fiber, influences several aspects of energy regulation. frontiersin.org

One key role of propionate is its contribution to glucose metabolism. Studies involving propionate infusion in the portal vein of animal models have shown that it can activate intestinal gluconeogenesis, the process of generating new glucose. frontiersin.org This demonstrates a direct link between gut-derived metabolites and the maintenance of blood glucose levels.

Propionate also plays a significant role in lipid metabolism and fat storage. In mice, dietary supplementation with propionate has been shown to significantly decrease whole-body fat mass without affecting food intake. bioscientifica.com The underlying mechanism involves the promotion of intestinal lipolysis, where propionate upregulates the expression of genes for key lipolytic enzymes such as adipose triglyceride lipase (Atgl) and hormone-sensitive lipase (Hsl). bioscientifica.com This effect is mediated, in part, through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance. bioscientifica.com

Table 2: Propionate's Contribution to Energy Homeostasis

| Metabolic Area | Effect of Propionate | Mechanism | Animal Model/System | Reference |

|---|---|---|---|---|

| Glucose Metabolism | Activates intestinal gluconeogenesis | Direct signaling via the portal vein | Rats | frontiersin.org |

| Lipid Metabolism | Decreases whole-body fat mass | Promotes intestinal lipolysis via AMPK activation | Mice | bioscientifica.com |

| Energy Expenditure | Increases energy expenditure | Activation of the sympathetic nervous system via GPR41 | Mice | frontiersin.org |

| Energy Expenditure | Induces browning of mesenteric adipose tissue | Upregulation of thermogenic markers (e.g., UCP1) | Human tissue explants, supported by animal studies | oup.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Sodium propionate-1-13C |

| Propionyl-CoA |

| Succinyl-CoA |

| Glucose |

| Adipose triglyceride lipase (Atgl) |

Future Perspectives and Advanced Research Directions in Sodium Propionate 1 13c Tracing

Development of Novel Isotopic Labeling Strategies for Propionate (B1217596) Analogues

The core of tracer-based metabolic studies lies in the design and synthesis of isotopically labeled molecules. While sodium propionate-1-13C is a foundational tool, the development of novel labeling strategies for propionate and its analogues is a key area of future research. The goal is to create a more diverse toolkit of tracers to probe specific enzymatic reactions and metabolic fates with greater precision.

One promising direction is the synthesis of propionate molecules with multiple stable isotope labels (e.g., 13C and 15N) or positional isomers (e.g., Sodium propionate-2-13C, Sodium propionate-3-13C). chemie-brunschwig.ch These multi-labeled analogues can provide more detailed information on the fragmentation and reassembly of the propionate backbone as it moves through interconnected metabolic pathways. For instance, in the biosynthesis of complex natural products like erythromycin, the macrolide core is formed from one propionyl-CoA and six methylmalonyl-CoA units. nih.gov Using different isotopologues of propionate can help elucidate the specific contributions and transformations of these precursor molecules. nih.gov

Furthermore, researchers are exploring stable isotope labeling strategies that allow for the discrimination of different metabolic pools within a system. nih.gov This involves designing experiments with parallel labeling using different tracers, such as [1-13C]acetate and [1-13C]propionate, to simultaneously track multiple substrate entries into central carbon metabolism. nih.gov These approaches, often termed Isotopic Ratio Outlier Analysis (IROA), enhance the ability to identify and quantify metabolites derived from specific precursors within complex mixtures. nih.gov

Table 1: Examples of Propionate Analogues and Their Research Applications

| Labeled Compound | Isotope(s) | Potential Research Application |

| Sodium propionate-2-13C | 13C | Tracing the fate of the second carbon in the propionate backbone. |

| Sodium propionate-3-13C | 13C | Following the terminal methyl carbon through metabolic pathways. |

| Sodium propionate-2,3-13C2 | 13C | Studying the integrity of the C2-C3 bond during metabolic processing. |

| [1-13C, 15N]Alanine | 13C, 15N | A propionate precursor used to trace both carbon and nitrogen flux. |

Integration of 13C-Metabolic Flux Analysis with Multi-Omics Data

Metabolic Flux Analysis (MFA) using 13C-labeled substrates like sodium propionate-1-13C is a powerful technique for quantifying the rates of metabolic reactions within a living cell. oup.com A significant future direction is the integration of this flux data, or "fluxomics," with other large-scale "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. hilarispublisher.comnih.gov This multi-omics approach provides a more holistic, systems-level understanding of cellular physiology and regulation.

By combining flux data with transcriptomics and proteomics, researchers can correlate the activity of metabolic pathways with the expression levels of the genes and proteins that constitute them. For example, an observed change in the flux through a particular pathway, as measured by 13C tracing, can be linked to the up- or down-regulation of specific enzyme-coding genes. nih.gov This integration helps to uncover regulatory mechanisms that control metabolic shifts in response to environmental changes or disease states. hilarispublisher.com

The integration of fluxomics with metabolomics (the study of all metabolites in a system) is also critical. Unbiased approaches are being developed that combine 13C labeling data with thermodynamic constraints and comprehensive metabolome measurements to resolve metabolic fluxes in large, complex networks without prior assumptions about reaction directions. biorxiv.org This allows for the discovery of novel flux patterns and a more accurate estimation of metabolic states in various organisms. biorxiv.org

Table 2: Synergies in Multi-Omics Integration with 13C-MFA

| Omics Data | Information Provided | Integrated Insight with 13C-MFA |

| Transcriptomics | Gene expression levels (mRNA) | Correlates metabolic pathway activity with gene regulation. |

| Proteomics | Protein abundance and modifications | Links metabolic fluxes to the availability and state of enzymes. |

| Metabolomics | Metabolite concentrations and identification | Provides a snapshot of the metabolic state to constrain and validate flux models. |

| Genomics | Genetic blueprint of an organism | Informs the construction of genome-scale metabolic models used for flux analysis. hilarispublisher.com |

Advancements in High-Resolution Analytical Techniques for Enhanced Isotopic Detection

The precision of 13C tracing studies is fundamentally dependent on the ability to accurately detect and quantify isotopic enrichment in various metabolites. Consequently, advancements in high-resolution analytical instrumentation are a major driver of future research. The primary techniques for this analysis are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In the realm of mass spectrometry, techniques like Laser Ablation-Isotope Ratio Mass Spectrometry (LA-IRMS) are enabling the measurement of 13C-labeled compounds with high spatial resolution, down to tens of micrometers. nsf.govosti.gov This is particularly valuable for studying carbon exchange in structured environments like the soil rhizosphere. nsf.govosti.gov An even more sensitive emerging technique is Capillary Absorption Spectroscopy (CAS), which offers orders of magnitude improvement in sensitivity over traditional IRMS, potentially allowing for spatial resolutions as low as 5 micrometers. nsf.govosti.gov For complex biological samples, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is essential for separating individual lipid species or other metabolite classes and determining their specific isotopic labeling patterns. mdpi.com

In NMR spectroscopy, the focus is on enhancing sensitivity and spectral resolution. While direct 13C NMR provides excellent spectral dispersion, it suffers from lower sensitivity compared to proton (1H) NMR. nih.govacs.org To overcome this, methods using polarization transfer from protons to carbon-13, such as the INEPT sequence, can significantly reduce experiment times. bohrium.com Furthermore, high-resolution 1H-[13C] NMR allows for the detection of protons attached to 13C nuclei, offering a sensitive and robust method for quantifying isotopic turnover, provided that the small 13C isotope shifts are properly accounted for in the spectral analysis. acs.org

Table 3: Comparison of Advanced Analytical Techniques for 13C Detection

| Technique | Principle | Key Advantage(s) | Emerging Development |

| LA-IRMS | Laser ablation coupled to isotope ratio mass spectrometry | High spatial resolution (micrometer scale) for solid samples. nsf.govosti.gov | Improved sample delivery and instrument sensitivity. nsf.govosti.gov |

| CAS | Laser-based absorption spectroscopy in a capillary | Extremely high sensitivity, requiring very small sample sizes. nsf.govosti.gov | Integration with laser ablation for spatially resolved measurements. nsf.govosti.gov |

| LC-HRMS | Chromatographic separation followed by high-resolution mass analysis | Separation of complex mixtures; analysis of individual molecular species. mdpi.com | Advanced data analysis workflows for tracking label incorporation. |

| High-Resolution 1H-[13C] NMR | Detects protons attached to 13C nuclei | High sensitivity; quantifies total metabolic pool. acs.org | Advanced spectral fitting algorithms to account for isotope shifts. acs.org |

| Polarization Transfer 13C NMR | Transfers magnetization from 1H to 13C | Significantly increased sensitivity and reduced acquisition time. bohrium.com | Use of long-range couplings to acquire full-spectrum isotopic information. bohrium.com |

Application of Sodium Propionate-1-13C in Emerging Research Fields

While sodium propionate-1-13C has been used to study disorders of human propionate metabolism, its application is expanding into new and diverse research areas, including environmental science and specialized animal physiology. nih.gov

In environmental microbiology , 13C-labeled substrates are critical for tracing carbon flow through microbial communities and ecosystems. For example, labeled propionate can be used to study the metabolic pathways in soil bacteria or to understand the role of propionate as an intermediate in anaerobic digestion and biofuel production. Studies on the rhizosphere, the soil region directly influenced by plant roots, use 13C tracers to follow the transfer of carbon from plant root exudates into the surrounding microbial and fungal communities, providing insights into symbiotic and pathogenic relationships. nih.gov

In specialized animal physiology , sodium propionate-1-13C is a valuable tool for investigating gut health, nutrition, and metabolism in various animal models. Propionate is a major short-chain fatty acid (SCFA) produced by microbial fermentation in the gut, and it plays a crucial role in host health. nih.gov Recent studies have explored the effects of propionate supplementation on the intestinal health and immune resistance of aquacultured species like turbot, particularly when fed plant-based diets. nih.gov Furthermore, research has demonstrated that propionate has neuroprotective and neuroregenerative effects in the peripheral nervous system, opening avenues for using 13C-propionate to trace its metabolic fate within neural tissues. pnas.org In animal nutrition, propionic acid and its salts are used as feed additives, and isotopic tracers can help quantify their metabolic impact and efficacy. europa.eu

Table 4: Emerging Research Applications of Sodium Propionate-1-13C

| Research Field | Specific Application Area | Research Question Addressed |

| Environmental Microbiology | Rhizosphere Ecology | How is carbon from propionate assimilated by soil microbes and fungi? |

| Bioremediation | What are the degradation pathways of propionate by environmental bacteria? | |

| Anaerobic Digestion | What is the flux of carbon from propionate to methane and other products? | |

| Specialized Animal Physiology | Aquaculture Nutrition | How does dietary propionate supplementation impact gut metabolism and health in fish? nih.gov |

| Neuroscience | What is the metabolic fate of propionate in Schwann cells and dorsal root ganglia? pnas.org | |

| Ruminant Metabolism | How does propionate contribute to gluconeogenesis and energy balance in livestock? europa.eu | |

| Cardiovascular Health | Tracing the incorporation of propionate into different lipid pools in animal models of atherosclerosis. uwa.edu.au |

Q & A

Q. How is Sodium Propionate-1-¹³C synthesized, and what are the critical steps to ensure isotopic purity?

Sodium Propionate-1-¹³C is synthesized via carbonation of ethylmagnesium bromide with ¹³CO₂ derived from barium carbonate-¹³C (92 mol% ¹³C) and phosphoric acid. Key steps include:

- Precise control of reaction conditions (e.g., anhydrous environment) to avoid isotopic dilution .

- Distillation under reduced pressure to isolate the product, followed by validation of isotopic enrichment using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Critical purity checks involve verifying the absence of unlabeled contaminants via chromatographic methods (e.g., GLC) .

Q. What are the primary applications of Sodium Propionate-1-¹³C in metabolic pathway studies?

Sodium Propionate-1-¹³C is used to trace propionate metabolism in microbial or mammalian systems. For example:

- In Streptomyces coelicolor studies, it was fed to cultures to track methylmalonyl-CoA incorporation into polyketide antibiotics, revealing biosynthetic pathways via LC-MS/MS analysis .

- Methodological considerations include optimizing precursor concentration (e.g., 22 mmol in synthesis) and ensuring minimal competition from endogenous carbon sources .

Q. How should Sodium Propionate-1-¹³C be stored to maintain stability for long-term experiments?

- Store in airtight, moisture-free containers at –20°C to prevent degradation.

- Avoid exposure to light or reactive chemicals, as ¹³C-labeled compounds can undergo isotopic exchange under suboptimal conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data when using Sodium Propionate-1-¹³C?

Contradictions may arise from:

- Cross-labeling artifacts : Unintended incorporation of ¹³C into non-target metabolites. Mitigate by using kinetic studies to differentiate primary vs. secondary metabolic products .

- Instrumental limitations : Ensure MS/NMR calibration with internal standards (e.g., unlabeled propiophenone) to correct for signal drift .

- Sample contamination : Validate purity at each experimental stage using isotopic ratio mass spectrometry (IRMS) .

Q. What experimental design principles apply when using Sodium Propionate-1-¹³C in hybrid PKS-NRPS biosynthetic studies?

- Dose-response optimization : Conduct preliminary trials to determine the minimal effective dose (e.g., 2.15 g in 50 mL benzene for propiophenone synthesis) to avoid substrate inhibition .

- Time-course sampling : Withdraw aliquots at defined intervals (e.g., 2 mL for GLC analysis) to capture dynamic labeling patterns .

- Control groups : Include unlabeled propionate treatments to distinguish isotopic effects from background noise .

Q. How can researchers validate the role of Sodium Propionate-1-¹³C in methylmalonyl-CoA pathways when competing precursors exist?

- Competitive feeding assays : Co-administer labeled propionate-1-¹³C and unlabeled methionine to quantify relative contributions to methylmalonyl-CoA pools .

- Genetic knockouts : Use microbial strains lacking endogenous propionate metabolism genes to isolate labeling effects .

- Data normalization : Express results as molar enrichment ratios (¹³C/¹²C) to account for variations in uptake efficiency .

Methodological and Analytical Considerations

Q. What statistical frameworks are recommended for analyzing ¹³C-labeling data from Sodium Propionate-1-¹³C experiments?

- Apply mixed-effects models to account for biological replicates and technical variability.

- Use Bonferroni correction for multiple comparisons in isotopic flux analysis .

- Report confidence intervals (e.g., 95%) for enrichment ratios to align with analytical precision guidelines .

Q. How can researchers ensure reproducibility in Sodium Propionate-1-¹³C-based studies?

- Detailed protocols : Document synthesis steps, including reagent sources (e.g., barium carbonate-¹³C from Monsanto Chemical Co.) and equipment specifications (e.g., 10% SE-30 GLC columns) .

- Data transparency : Deposit raw MS/NMR spectra in public repositories (e.g., Zenodo) and adhere to FAIR principles for chemical data .

- Cross-validation : Replicate critical findings using orthogonal methods (e.g., comparing GLC and HPLC results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.